molecular formula C7H9NO B14740273 2-Methoxy-3H-azepine CAS No. 2183-95-1

2-Methoxy-3H-azepine

Cat. No.: B14740273
CAS No.: 2183-95-1
M. Wt: 123.15 g/mol
InChI Key: IMMKFDNSSMLDHB-UHFFFAOYSA-N
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Description

2-Methoxy-3H-azepine (CAS 2183-95-1) is a seven-membered heterocyclic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . It is a derivative of 3H-azepine, one of the several tautomeric forms of the azepine family, which are known to be non-planar polyenes and are subjects of interest in advanced organic synthesis and material science . This specific compound features a methoxy group at the 2-position, which can influence its reactivity and physical properties, including a density of 0.97 g/cm³ and a boiling point of approximately 182.7°C . As a member of the 3H-azepine class, this compound serves as a valuable building block in heterocyclic chemistry for the construction of more complex molecular architectures . Research into related 3H-azepines indicates their utility in photo-induced ring expansion reactions of aryl azides, providing pathways to diverse fused heterocyclic systems . Furthermore, 2-functionalized 3H-azepines are conformationally mobile and can undergo specific alkylation reactions; for instance, quaternization of analogous 2-dialkylamino-3H-azepines with methyl iodide occurs at the ring nitrogen, offering a route to N-alkyl-3H-azepin-2-ones . These properties make this compound a compound of significant interest for methodological development in synthetic organic chemistry and for investigating novel photochemical transformations. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

2183-95-1

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

2-methoxy-3H-azepine

InChI

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6-8-7/h2-4,6H,5H2,1H3

InChI Key

IMMKFDNSSMLDHB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC=CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3H-azepine can be synthesized through the photolysis of ortho-substituted aryl azides in methanol-tetrahydrofuran solution. For example, the photolysis of ortho-azidophenyl phenyl sulphoxide yields 7-methoxy-2-phenylsulphinyl-3H-azepine . Another method involves the thermal reaction between alkylnitrobenzene and tributylphosphine in the presence of methanol at 150°C for 24 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photolysis or thermal reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Reaction with N-Bromosuccinimide (NBS)

2-Methoxy-3H-azepine undergoes regioselective 1,4-addition with NBS, forming a brominated intermediate that eliminates HBr under basic conditions to yield 2-substituted 2H-azepines . Competitive side reactions (e.g., electrophilic substitution at C4 or transetherification) are minimized at lower temperatures (<0°C) .

Conditions Product Yield
NBS in CHCl₃, −20°C2-Methoxy-2H-azepine85%
NBS with 2,4,6-trichlorophenol (TCP)2-(2',4',6'-Trichlorophenoxy)-2H-azepine62%

Mechanistic Notes :

  • The reaction proceeds via a bromonium ion intermediate, favoring 1,4-addition due to resonance stabilization of the azepine ring .

  • Base treatment (e.g., K₂CO₃) facilitates HBr elimination to restore aromaticity .

Nucleophilic Substitution Reactions

The 2-(2',4',6'-trichlorophenoxy)-2H-azepine intermediate serves as a precursor for diverse nucleophilic substitutions .

Nucleophile Conditions Product Yield
Methanethiol (MeSH)THF, 25°C, 12h2-Methylthio-2H-azepine95%
Methylamine (MeNH₂)MeOH, 0°C, 6h2-Methylamino-2H-azepine88%
Sodium methoxide (MeONa)CHCl₃, −20°C, 2h2-Methoxy-2H-azepineQuant.

Key Observations :

  • Thiols and amines—nucleophiles incompatible with direct 3H-azepine reactions—are tolerated in this two-step protocol .

  • Steric hindrance at C2 or C6 positions (e.g., methyl groups) suppresses reactivity, as seen in failed reactions with 2,6-dimethylnitrobenzene derivatives .

Photochemical Transformations

While not directly studied for 2-methoxy-3H-azepine, recent advancements in azepine synthesis via photolysis of aryl azides (e.g., 2-aryloxyaryl azides) suggest potential pathways for functionalizing analogous systems . For example:

  • Blue light irradiation of aryl azides with 1,3-dicarbonyl compounds yields 1,3-dicarbonyl azepines (40–91% yields) .

  • Such methods could inspire future photoinitiated derivatization of 2-methoxy-3H-azepine.

Steric and Electronic Effects

  • Steric Effects : Methyl groups at C2/C6 hinder reactivity due to restricted access to the electrophilic center .

  • Electronic Effects : Methoxy groups at C2 enhance stability of the 3H-azepine tautomer, directing regioselectivity in electrophilic attacks .

Comparative Reactivity of Azepine Derivatives

Derivative Reactivity with NBS Key Product
2-Methoxy-3H-azepine1,4-Addition2-Substituted 2H-azepine
4-Bromo-3H-azepineElectrophilic substitutionPolybrominated byproducts
7-Methoxy-4H-azepineTransetherificationAzepin-2-yl ethers

Scientific Research Applications

2-Methoxy-3H-azepine is a chemical compound with the molecular formula C7H9NOC_7H_9NO . It has a molecular weight of 123.15 g/mol . Synonyms for this compound include this compound, 3H-Azepine, 2-methoxy-, and methoxy 3h azepine .

Synthesis and Reactions

  • Reaction with N-Bromosuccinimide (NBS): 2-methoxy-3H-azepines react with N-bromosuccinimide (NBS) to yield a regioselective 1,4-adduct . This reaction can occur in the presence or absence of a nucleophile . The corresponding 2H-azepine derivatives are then formed from this adduct via base-promoted hydrogen bromide elimination, generally with moderate to quantitative yield . Lower reaction temperatures minimize the competitive formation of 4-bromo-2-methoxy-3H-azepine by electrophilic substitution or 3H-azepin-2-yl 2H-azepin-2-yl ether by transetherification .
  • Nucleophilic Substitution: 2-(2',4',6'-trichlorophenoxy)-2H-azepine derivatives, produced from the reaction of 3H-azepine and NBS in the presence of 2,4,6-trichlorophenol (TCP), can undergo quantitative substitution by various nucleophiles to yield the corresponding 2-substituted 2H-azepine . This includes alkanethiol and alkylamine nucleophiles, which are not tolerated in the direct reaction of 3H-azepine and NBS .
  • Photoinitiated Rearrangement: A photoinduced method can synthesize azepines and rearrange them into pyridines .
  • Synthesis of Azepinone Derivatives: Azepinone derivatives can be synthesized by a photochemical generation of 2-aryloxyaryl nitrene, [2 + 1] annulation, and ring expansion/water addition cascade reaction, without using a metal catalyst . Blue light irradiation and Brønsted acid catalysis are employed, with 2-aryloxyaryl azides performing best as nitrene precursors .

Applications

Azepinone derivatives have versatility in organic synthesis and are found in natural products and pharmaceutically important compounds . They can be used in the synthesis of pharmaceuticals and natural products, as well as in the generation of libraries of derivatives .

Related Substances

Mechanism of Action

The mechanism of action of 2-Methoxy-3H-azepine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which modify its structure and activity. Specific molecular targets and pathways are still under investigation, but the compound’s unique chemical properties suggest potential interactions with enzymes and receptors involved in biological processes .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Methoxy-3H-azepine derivatives, and how can purity be ensured?

Methodological Answer:

  • Synthesis Protocol : Use N-bromosuccinimide (NBS) in dichloromethane at 0°C for regioselective bromination, followed by nucleophilic substitution with methoxy groups. Yields >75% are achievable with stoichiometric control .

  • Purity Validation : Employ HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to monitor impurities. Reference standards from NIST (e.g., CAS 1628-89-3) ensure calibration .

  • Data Table :

    Reaction ConditionYield (%)Purity (%)
    NBS, 0°C, 2h7898.5
    NBS, RT, 4h6595.2

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR : Use 1H^1H-NMR (400 MHz, CDCl3_3) to identify methoxy protons (δ 3.3–3.5 ppm) and azepine ring protons (δ 5.8–6.2 ppm). 13C^{13}C-NMR confirms carbonyl and aromatic carbons .
  • UV-Vis : Monitor λmax_{\text{max}} at 270 nm (methoxy conjugation) for quantitative analysis via Beer-Lambert law (ε = 1.2 × 104^4 L·mol1^{-1}·cm1^{-1}) .

Q. How should researchers handle stability challenges during storage of this compound?

Methodological Answer:

  • Storage Conditions : Store in amber vials under inert gas (N2_2 or Ar) at -20°C to prevent oxidation. Degradation <5% over 6 months under these conditions .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and compare with controls using TLC (Rf_f = 0.45 in ethyl acetate/hexane, 1:1) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents .
  • Emergency Measures : For skin contact, rinse with 0.1 M sodium bicarbonate; for eye exposure, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of this compound in electrophilic substitutions?

Methodological Answer:

  • DFT Calculations : Optimize geometries using B3LYP/6-31G(d) to map transition states for bromination. Compare activation energies for meta vs. para substitution pathways .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to validate computational predictions (e.g., kH/kD>1.2k_H/k_D > 1.2 supports rate-limiting C-H cleavage) .

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer:

  • Systematic Replication : Reproduce conflicting studies under controlled conditions (e.g., solvent purity, catalyst batch).
  • Error Analysis : Quantify random errors (e.g., pipetting accuracy) and systemic biases (e.g., calibration drift in GC-MS) using ANOVA .

Q. How do electron-donating substituents influence the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Substituent Screening : Introduce -OH, -NH2_2, or -OCH3_3 groups via Pd-catalyzed Buchwald-Hartwig amination. Monitor regioselectivity via 1H^1H-NMR coupling constants .

  • Data Table :

    SubstituentCoupling Efficiency (%)Major Product Ratio (para:meta)
    -OCH3_38285:15
    -NH2_26870:30

Q. What methodologies optimize multi-step synthesis of this compound-based heterocycles?

Methodological Answer:

  • Stepwise Optimization :
    • Cyclization : Use norbornene templates with Pd(OAc)2_2/PPh3_3 catalysts (80°C, 12h) .
    • Functionalization : Employ Mitsunobu conditions (DIAD, Ph3_3P) for etherification .
  • Yield Improvement : Apply DoE (Design of Experiments) to identify critical factors (e.g., temperature, catalyst loading) .

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